molecular formula C8H12O3 B15316864 rac-(1R,2R,5S)-8-oxabicyclo[3.2.1]octane-2-carboxylic acid

rac-(1R,2R,5S)-8-oxabicyclo[3.2.1]octane-2-carboxylic acid

Cat. No.: B15316864
M. Wt: 156.18 g/mol
InChI Key: NSNRGOHLAHURBS-RRKCRQDMSA-N
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Description

rac-(1R,2R,5S)-8-oxabicyclo[3.2.1]octane-2-carboxylic acid: is a bicyclic compound with a unique structure that includes an oxabicyclo framework

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rac-(1R,2R,5S)-8-oxabicyclo[3.2.1]octane-2-carboxylic acid typically involves the use of intramolecular cyclization reactions. One common method includes the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. The reaction conditions often require elevated temperatures and the presence of a catalyst to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to isolate the desired compound.

Chemical Reactions Analysis

Types of Reactions: rac-(1R,2R,5S)-8-oxabicyclo[3.2.1]octane-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Conditions for substitution reactions may involve the use of nucleophiles or electrophiles, depending on the desired transformation.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.

Scientific Research Applications

rac-(1R,2R,5S)-8-oxabicyclo[3.2.1]octane-2-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which rac-(1R,2R,5S)-8-oxabicyclo[3.2.1]octane-2-carboxylic acid exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

  • rac-(1R,2S,5R)-6-oxabicyclo[3.2.1]octane-2-carboxylic acid
  • rac-(1R,5S)-8-oxa-3-azabicyclo[3.2.1]octan-2-one

Comparison: While these compounds share a similar bicyclic framework, they differ in the functional groups attached to the core structureFor example, the presence of an azabicyclo structure in rac-(1R,5S)-8-oxa-3-azabicyclo[3.2.1]octan-2-one introduces nitrogen into the ring system, which can significantly alter its chemical behavior and interactions .

Properties

Molecular Formula

C8H12O3

Molecular Weight

156.18 g/mol

IUPAC Name

(1R,2R,5S)-8-oxabicyclo[3.2.1]octane-2-carboxylic acid

InChI

InChI=1S/C8H12O3/c9-8(10)6-3-1-5-2-4-7(6)11-5/h5-7H,1-4H2,(H,9,10)/t5-,6+,7+/m0/s1

InChI Key

NSNRGOHLAHURBS-RRKCRQDMSA-N

Isomeric SMILES

C1C[C@H]([C@H]2CC[C@H]1O2)C(=O)O

Canonical SMILES

C1CC(C2CCC1O2)C(=O)O

Origin of Product

United States

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